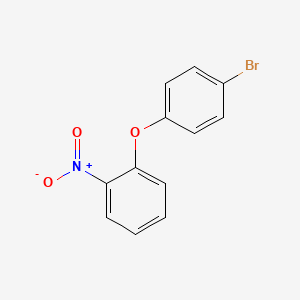

1-(4-Bromophenoxy)-2-nitrobenzene

Vue d'ensemble

Description

The compound "1-(4-Bromophenoxy)-2-nitrobenzene" is a brominated nitrobenzene derivative, which is a class of compounds that have been studied for various applications, including organic synthesis and medicinal chemistry. The presence of both bromine and nitro groups on the benzene rings suggests that this compound could be reactive and serve as an intermediate in various chemical reactions.

Synthesis Analysis

The synthesis of brominated nitrobenzene derivatives can be achieved through different routes. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water has been reported, with a high yield of 94.8% and a product purity higher than 99.0% . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, was prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods could potentially be adapted for the synthesis of "1-(4-Bromophenoxy)-2-nitrobenzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated nitrobenzene derivatives has been characterized using various spectroscopic techniques. For example, the structure of 1-bromo-2,4-dinitrobenzene was confirmed by IR and NMR spectrometry . In another study, the crystal structure of a related compound was elucidated using X-ray diffraction, revealing a monoclinic space group . These techniques could be employed to determine the molecular structure of "1-(4-Bromophenoxy)-2-nitrobenzene" and to understand its geometric and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of brominated nitrobenzene derivatives has been explored in several studies. The radical anions of 1-bromo-4-nitrobenzene have been shown to react via a DISP type mechanism in an ionic liquid, leading to the formation of nitrobenzene radical anion and bromide ions . Additionally, the electrochemical reductions of related compounds have been studied, with the formation of products such as 1-nitro-2-vinylbenzene and 1H-indole . These findings suggest that "1-(4-Bromophenoxy)-2-nitrobenzene" could undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitrobenzene derivatives are influenced by their molecular structure. For instance, the presence of substituents like bromine and nitro groups can affect the compound's solubility, boiling point, and reactivity. The Schiff base compound 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol was synthesized and characterized, showing considerable urease inhibitory activity . The physical properties of "1-(4-Bromophenoxy)-2-nitrobenzene" could be inferred from such studies, although specific measurements would be required for a comprehensive analysis.

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

1-(4-Bromophenoxy)-2-nitrobenzene serves as an intermediate in the synthesis of various medicinal compounds. For instance, Zhai Guang-xin (2006) discussed its role as an intermediate in producing dofetilide, a medication for treating arrhythmia. The study focused on optimizing the synthesis process by examining factors like reaction temperature, solvent, time, and proportions (Zhai Guang-xin, 2006).

Photophysical and Photochemical Insights

The photophysics and photochemistry of nitrobenzene derivatives, closely related to 1-(4-Bromophenoxy)-2-nitrobenzene, offer insights into complex decay paths and reaction mechanisms. A study by Giussani and Worth (2017) on nitrobenzene elucidated various decay paths, including singlet-triplet crossing regions and potential photoisomerization mechanisms (Giussani & Worth, 2017).

Electrochemical Reduction Studies

The electrochemical behavior of nitrobenzene derivatives is crucial in understanding their reactivity and potential applications. Research by Silvester et al. (2006) explored the electrochemical reduction of nitrobenzene and 4-nitrophenol, providing insights into the mechanisms and efficiency of electron transfer processes in these compounds (Silvester et al., 2006).

Detection and Degradation Studies

Verma and Gupta (1987) presented a method for detecting nitrobenzene based on its partial reduction, highlighting the potential use of nitrobenzene derivatives in analytical chemistry and environmental monitoring (Verma & Gupta, 1987). Additionally, Carlos et al. (2008) investigated the thermal degradation of nitrobenzene using Fenton's reagent, revealing insights into the degradation pathways and primary reaction products (Carlos et al., 2008).

Photovoltaic Applications

The application of 1-Bromo-4-Nitrobenzene in polymer solar cells has been explored by Fu et al. (2015). They demonstrated the formation of charge transfer complexes significantly improving the electron transfer process in polymer solar cells, thus highlighting its potential in photovoltaic technology (Fu et al., 2015).

Environmental Implications

Research on the degradation and interaction of nitrobenzene derivatives with environmental factors is vital for understanding their impact and potential remediation strategies. For example, Nishino and Spain (1993) isolated a Pseudomonas pseudoalcaligenes capable of using nitrobenzene as a sole source of carbon, nitrogen, and energy, offering insights into biodegradation pathways (Nishino & Spain, 1993).

Safety And Hazards

Propriétés

IUPAC Name |

1-(4-bromophenoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZGUOHTKZAAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291813 | |

| Record name | 1-(4-bromophenoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenoxy)-2-nitrobenzene | |

CAS RN |

56966-62-2 | |

| Record name | 1-(4-Bromophenoxy)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056966622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56966-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-bromophenoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)